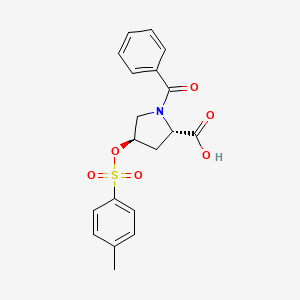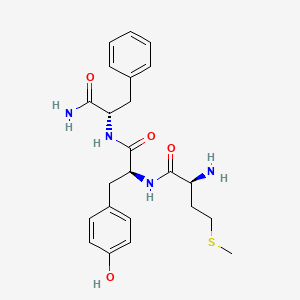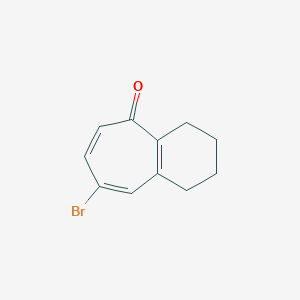![molecular formula C20H28F5N3O4S B13821458 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate is a complex organic compound with the molecular formula C20H28F5N3O4S and a molecular weight of 501.51 g/mol. This compound is known for its unique structure, which includes a difluoro-phenyl-ethyl group and a dimethylamino-pyridinium moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate involves several steps. One common method includes the reaction of difluoromethylated compounds with pyridinium salts under controlled conditions. The reaction typically requires the use of specific reagents such as diethylaminosulfur trifluoride for fluorination and trifluoromethanesulfonate as a counterion . Industrial production methods may involve batch or flow processes to ensure scalability and safety .
Análisis De Reacciones Químicas
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophilic substitution reactions are common, where the difluoro-phenyl-ethyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-phenyl-ethyl ketones, while reduction can produce difluoro-phenyl-ethyl alcohols .
Aplicaciones Científicas De Investigación
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate involves its interaction with molecular targets such as enzymes and receptors. The difluoro-phenyl-ethyl group enhances the compound’s binding affinity to these targets, while the dimethylamino-pyridinium moiety facilitates its solubility and transport within biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Similar compounds to 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate include:
Difluoromethylated pyridinium salts: These compounds share the difluoro-phenyl-ethyl group but differ in their counterions and substituents.
Trifluoromethylated analogs: These compounds have a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H28F5N3O4S |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2-difluoro-1-phenylethanolate;tetramethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H16F2N2O.C4H12N.CHF3O3S/c1-18(2)13-8-10-19(11-9-13)15(16,17)14(20)12-6-4-3-5-7-12;1-5(2,3)4;2-1(3,4)8(5,6)7/h3-11,14H,1-2H3;1-4H3;(H,5,6,7)/q;+1;/p-1 |
Clave InChI |
YLIDNGCDFPFXON-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=[N+](C=C1)C(C(C2=CC=CC=C2)[O-])(F)F.C[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


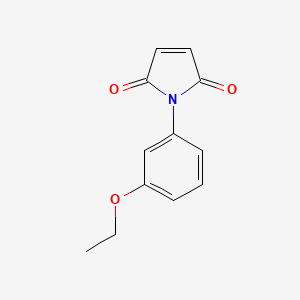
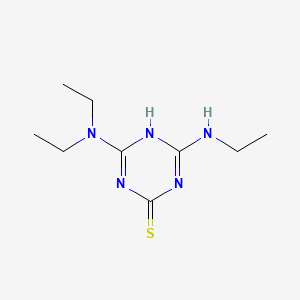
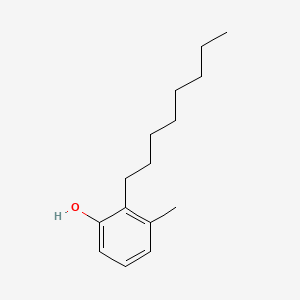

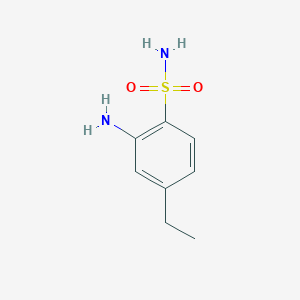
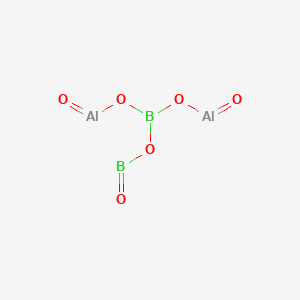
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
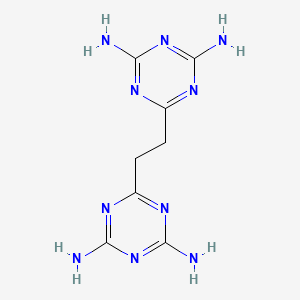
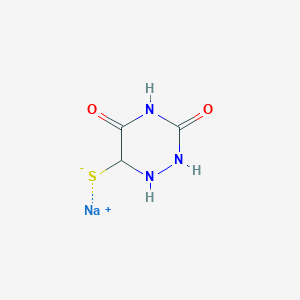
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
